molecular formula C23H25NO5 B12163613 (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

Cat. No.: B12163613
M. Wt: 395.4 g/mol
InChI Key: CIJXGCJZIUSNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone is a complex organic compound that features a benzofuran core, a piperidine moiety, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The benzofuran core may also interact with various enzymes and proteins, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone is unique due to the combination of its structural features, which confer specific biological activities. The presence of both piperidine and benzofuran moieties in a single molecule allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C23H25NO5/c1-27-19-8-6-15(12-21(19)28-2)23(26)17-14-29-20-9-7-18(25)16(22(17)20)13-24-10-4-3-5-11-24/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3

InChI Key

CIJXGCJZIUSNEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCCCC4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.